![molecular formula C16H16FNO2 B5685645 N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5685645.png)
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide, commonly known as FEBIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FEBIM belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of FEBIM is not fully understood, but it is believed to act as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that regulate various physiological processes, including pain, inflammation, and appetite. By inhibiting FAAH, FEBIM increases the levels of endocannabinoids, leading to its therapeutic effects.
Biochemical and Physiological Effects
FEBIM has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. FEBIM has also been shown to inhibit tumor growth in various cancer cell lines. Additionally, FEBIM has been shown to improve metabolic parameters in animal models of obesity and diabetes.
实验室实验的优点和局限性
FEBIM has several advantages for laboratory experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard laboratory techniques. Additionally, FEBIM has been shown to have low toxicity in animal studies, making it a safe compound to work with. However, one limitation of FEBIM is its low solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for FEBIM research. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Parkinson's disease. FEBIM has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential therapeutic effects in humans. Additionally, FEBIM has been shown to have anti-tumor properties, and further research is needed to determine its potential use in cancer therapy. Finally, FEBIM has been investigated for its potential use in treating metabolic disorders such as obesity and diabetes, and further research is needed to determine its efficacy in humans.
Conclusion
In conclusion, FEBIM is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties and has been investigated for its potential use in treating Parkinson's disease, obesity, and metabolic disorders. While further research is needed to determine its efficacy in humans, FEBIM has the potential to be a valuable therapeutic agent in the future.
合成方法
FEBIM can be synthesized using different methods, including the reaction of 2-methoxybenzoyl chloride with 4-fluoro-N-ethyl aniline in the presence of a base or the reaction of 2-methoxybenzoic acid with N-(4-fluoro-2-ethylphenyl)acetamide in the presence of a dehydrating agent. The synthesis of FEBIM is relatively straightforward and can be achieved using standard laboratory techniques.
科学研究应用
FEBIM has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. FEBIM has also been studied for its potential use in treating Parkinson's disease and other neurodegenerative disorders. Additionally, FEBIM has been investigated for its potential use in the treatment of obesity and metabolic disorders.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-5-3-2-4-14(15)16(19)18-11-10-12-6-8-13(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIFCQZSWDYHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

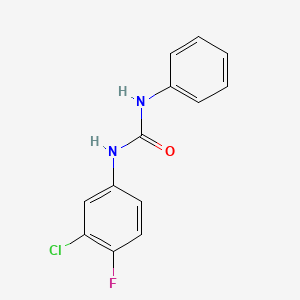
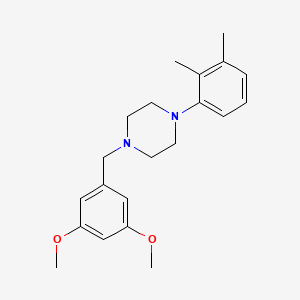

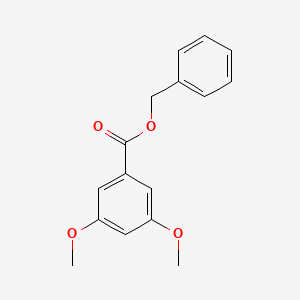
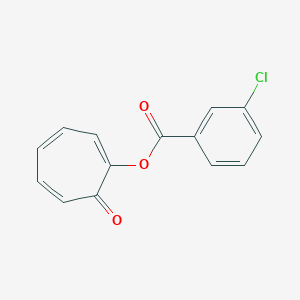
![1-methyl-5-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5685616.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-4-piperidinol](/img/structure/B5685631.png)
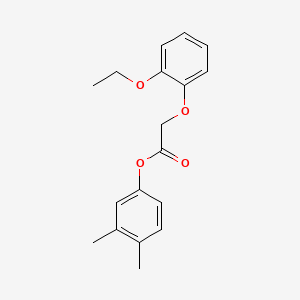
![5-(2-bromobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5685650.png)
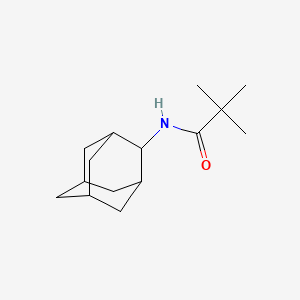
![N-(1-imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5685665.png)
![N-(4-fluorophenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea](/img/structure/B5685680.png)
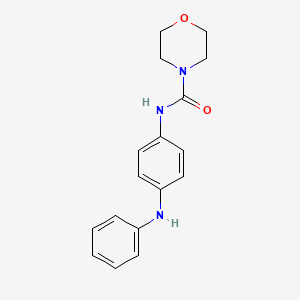
![3-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoic acid](/img/structure/B5685692.png)